Boc-Val-Cit-PABA

Overview

Description

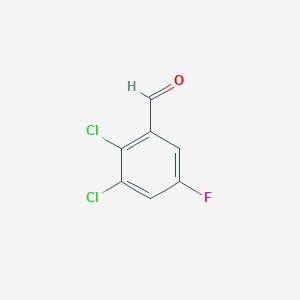

Boc-Val-Cit-PABA, also known as BVCP, is an amino acid derivative that is gaining increasing attention in the scientific community due to its potential applications in laboratory experiments . It is a synthetic molecule composed of four amino acid residues, namely boc-valine, citrulline, and para-aminobenzoic acid (PABA) . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of this compound involves the use of a cleavable ADC linker . The Val-Cit will specifically be cleaved by cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .

Molecular Structure Analysis

The molecular formula of this compound is C23H37N5O6 . It has a molecular weight of 479.570 .

Chemical Reactions Analysis

This compound is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Cit will specifically be cleaved by cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 771.3±60.0 °C at 760 mmHg . The flash point is 420.3±32.9 °C .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs) for Cancer Therapy

The molecular basis of the Valine-Citrulline-PABC (Val-Cit-PABC) linker's instability in site-specific ADCs and its mitigation by linker design was explored by Dorywalska et al. (2016). The study identified Carboxylesterase 1C as responsible for the extracellular hydrolysis of VC-PABC-based linkers in mouse plasma. Small chemical modifications to the linker were shown to modulate the extracellular stability of ADCs without significantly altering intracellular linker processing by lysosomal protease Cathepsin B, providing insights into enhancing ADC efficacy (Dorywalska et al., 2016).

Immune System Modulation

Research by Okondo et al. (2017) revealed that Val-boroPro (Talabostat, PT-100), a nonselective inhibitor of post-proline cleaving serine proteases, stimulates the immune system by inducing a proinflammatory form of cell death in monocytes and macrophages known as pyroptosis. This process, facilitated by the inhibition of serine proteases DPP8 and DPP9, activates the pro-protein form of caspase-1 independent of the inflammasome adaptor ASC, identifying a new checkpoint in innate immune system activation (Okondo et al., 2017).

Enzyme-Free Glucose Detection

An enzyme-free potentiometric detection of glucose was developed through the synthesis of a conducting polymer poly (3-aminophenyl boronic acid-co-3-octylthiophene) (Çiftçi et al., 2013). This innovative approach leverages the molecular recognition capabilities of boronic acid, offering a new avenue for glucose monitoring in medical diagnostics (Çiftçi et al., 2013).

Boron Neutron Capture Therapy (BNCT)

Barth et al. (2005) reviewed the current status and future prospects of Boron Neutron Capture Therapy (BNCT) for cancer treatment. BNCT is a biochemically targeted radiotherapy that utilizes boron-10's nuclear reactions upon neutron irradiation to kill cancer cells. The review highlighted the challenges in developing selective boron delivery agents and summarized clinical trials showing promising results for gliomas and recurrent tumors of the head and neck region (Barth et al., 2005).

Mechanism of Action

- The antibody portion selectively recognizes and binds to a specific antigen on the surface of cancer cells, delivering the ADC inside the cancer cell .

- This cleavage releases the MMAE payload, which inhibits microtubulin polymerization, disrupting cell division and inducing cell death .

- It is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes, ensuring selective cleavage and release of the payload .

- It cannot be used as a drug by itself due to its toxicity, but when linked to an antibody, it targets specific cancer cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Future Directions

The development of antibody-drug conjugates (ADCs) has progressed significantly over the past decade due to improvements in payloads, linkers, and conjugation methods . In particular, linker design plays a key role in regulating ADC stability in systemic circulation and payload release efficiency in tumors, thereby affecting ADC pharmacokinetics (PK), efficacy, and toxicity profiles . Many important advances in linker design have been made, and these researches will help to indicate the future direction of linker development .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Boc-Val-Cit-PABA acts as a bridge between the antibody and the cytotoxic drug in ADCs . The nature of its interaction with enzymes, proteins, and other biomolecules is primarily through covalent bonding .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely determined by the specific ADC it is part of. It influences cell function by enabling the targeted delivery of cytotoxic drugs, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by facilitating the binding interactions between the antibody and the cytotoxic drug in ADCs . This can result in enzyme inhibition or activation, and changes in gene expression depending on the specific drug used .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change due to factors such as the stability and degradation of the ADC it is part of . Long-term effects on cellular function observed in in vitro or in vivo studies would also be dependent on the specific ADC .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models, largely due to the cytotoxic drug it is linked to in the ADC . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of the ADC it is part of . This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the ADC . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is determined by the ADC it is part of . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity or function at these locations would be dependent on the specific ADC .

properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCVAPFXSOAOCL-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)